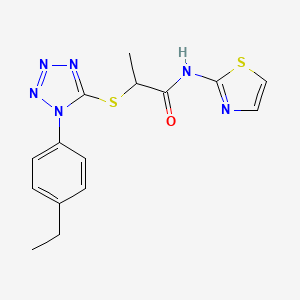

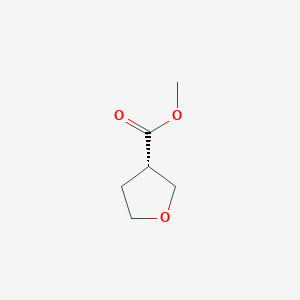

![molecular formula C18H24OS B2725704 2-[4-(Octyloxy)phenyl]thiophene CAS No. 850893-32-2](/img/structure/B2725704.png)

2-[4-(Octyloxy)phenyl]thiophene

Overview

Description

2-[4-(Octyloxy)phenyl]thiophene is a chemical compound with the CAS Number: 850893-32-2 and a molecular weight of 288.45 . It has a linear formula of C18H24OS . The compound is solid in physical form .

Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C18H25OS/c1-2-3-4-5-6-7-14-19-17-12-10-16 (11-13-17)18-9-8-15-20-18/h8-13,15,20H,2-7,14H2,1H3 .It has a molecular weight of 288.45 and a linear formula of C18H24OS . The compound should be stored at a temperature of 28 C .

Scientific Research Applications

Polymer Solar Cells

- A copolymer related to 2-[4-(Octyloxy)phenyl]thiophene, specifically poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) (HXS-1), has been used in polymer solar cells. It exhibited promising efficiency due to its solid-state packing and energy-harvesting properties (Qin et al., 2009).

Optoelectronic Applications

- Thiophene-based 2-arylpyridines, which are structurally related to this compound, have been developed for use in dye-sensitized solar cells and other optoelectronic applications. These compounds exhibit tunable optical and energetic properties, making them versatile for such applications (Coluccini et al., 2011).

Nonlinear Optical Limiting

- Thiophene dyes, similar in structure to this compound, have been used in nonlinear optical limiting for optoelectronic devices. These materials show potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Field-Effect Transistors and Memory Elements

- Phenylene-thiophene-based oligomers, related to this compound, have been synthesized for use in organic field-effect transistors and nonvolatile transistor memory elements. These compounds offer high carrier mobilities and stable memory effects, making them suitable for electronic applications (Mushrush et al., 2003).

Photovoltaic Performance Enhancement

- Benzodithiophene and quinoxaline copolymers, incorporating structural elements akin to this compound, have been used to enhance photovoltaic performance. Increasing the acceptor unit conjugation in these polymers has shown improved performance in polymer solar cells (Hu et al., 2014).

Safety and Hazards

Future Directions

While specific future directions for 2-[4-(Octyloxy)phenyl]thiophene are not mentioned in the retrieved sources, thiophene derivatives are of significant interest in various fields. They are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . Therefore, future research may focus on developing new synthetic strategies for these compounds and exploring their potential applications .

Properties

IUPAC Name |

2-(4-octoxyphenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24OS/c1-2-3-4-5-6-7-14-19-17-12-10-16(11-13-17)18-9-8-15-20-18/h8-13,15H,2-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJRFPDHHPDLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850893-32-2 | |

| Record name | 2-[4-(octyloxy)phenyl]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)

![N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2725632.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2725633.png)

![3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2725637.png)

![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2725641.png)